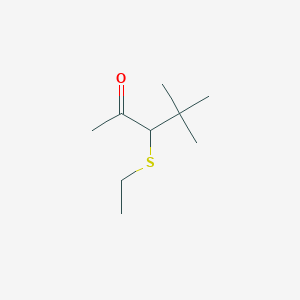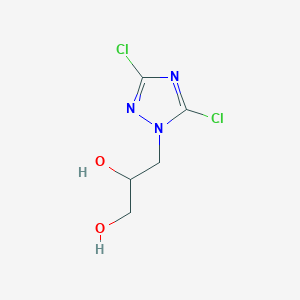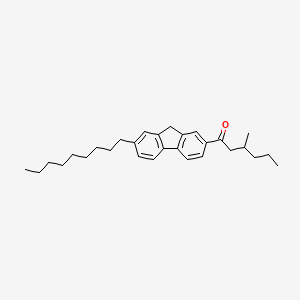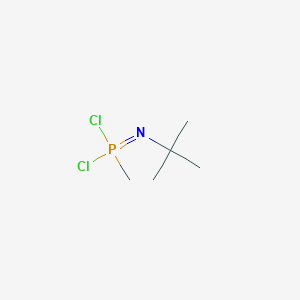
N-tert-Butyl-P-methylphosphonimidic dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-tert-Butyl-P-methylphosphonimidic dichloride is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphonimidic group, which is a phosphorus atom double-bonded to a nitrogen atom, and two chlorine atoms attached to the phosphorus
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-P-methylphosphonimidic dichloride typically involves the reaction of tert-butylamine with a suitable phosphorus-containing reagent. One common method is the reaction of tert-butylamine with phosphorus trichloride (PCl3) in the presence of a base such as triethylamine. The reaction proceeds as follows:
(CH3)3CNH2+PCl3+Et3N→(CH3)3CP(NH2)Cl2+Et3NHCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-tert-Butyl-P-methylphosphonimidic dichloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as alcohols, amines, or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form phosphonimidic oxides or reduction to form phosphonimidic hydrides.
Hydrolysis: In the presence of water, the compound can hydrolyze to form phosphonimidic acids and hydrochloric acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alcohols, amines, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly employed.
Hydrolysis: The reaction is typically carried out in aqueous or alcoholic solutions.
Major Products Formed
Substitution Reactions: The major products are substituted phosphonimidic compounds.
Oxidation: Phosphonimidic oxides are formed.
Reduction: Phosphonimidic hydrides are the primary products.
Hydrolysis: Phosphonimidic acids and hydrochloric acid are produced.
Wissenschaftliche Forschungsanwendungen
N-tert-Butyl-P-methylphosphonimidic dichloride has several scientific research applications, including:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways involving phosphorus-containing compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of N-tert-Butyl-P-methylphosphonimidic dichloride involves its interaction with nucleophiles, leading to the substitution of chlorine atoms. The compound can also act as an electrophile, reacting with nucleophiles to form various substituted products. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butylphosphonic dichloride
- N-tert-Butylbenzenesulfinimidoyl chloride
- tert-Butyldichlorophosphine oxide
Uniqueness
N-tert-Butyl-P-methylphosphonimidic dichloride is unique due to its specific structure, which includes a phosphonimidic group and tert-butyl substituent. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds. For example, tert-Butylphosphonic dichloride and tert-Butyldichlorophosphine oxide lack the phosphonimidic group, which significantly alters their reactivity and applications.
Eigenschaften
CAS-Nummer |
61499-77-2 |
|---|---|
Molekularformel |
C5H12Cl2NP |
Molekulargewicht |
188.03 g/mol |
IUPAC-Name |
tert-butylimino-dichloro-methyl-λ5-phosphane |
InChI |
InChI=1S/C5H12Cl2NP/c1-5(2,3)8-9(4,6)7/h1-4H3 |
InChI-Schlüssel |
BMJGTHPOFJZBCL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)N=P(C)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


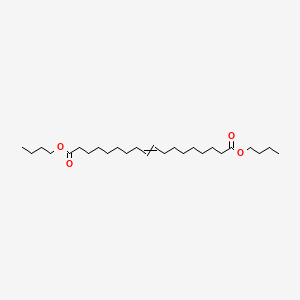
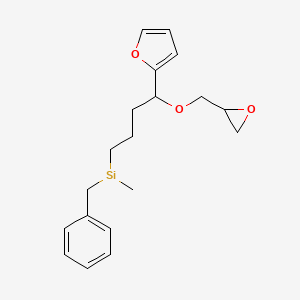
![1-[Bis(2,3-dibromopropoxy)methoxy]-2,3-dibromopropane](/img/structure/B14590548.png)
![N-{2-[(2-Oxocyclohexyl)sulfanyl]phenyl}acetamide](/img/structure/B14590553.png)
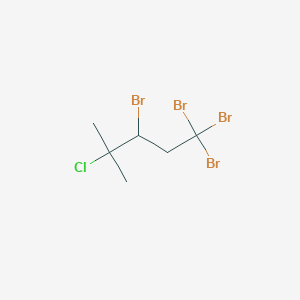
![Cyclopenta[b]pyran-4(5H)-one, 6,7-dihydro-](/img/structure/B14590566.png)
![N,N-Diethyl-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14590569.png)

